2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid is an organic compound with the molecular formula C10H9ClO3S It is characterized by the presence of a chlorophenyl group, an oxoethyl group, and a sulfanylacetic acid moiety
Mechanism of Action
Target of Action
The primary target of 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid (CSAA) is Samarium (Sm+3) ions . This compound forms a selective complexation with Sm+3 ions, which are used in various industries and scientific applications .
Mode of Action
CSAA acts as a lipophilic ionophore, forming a selective complex with Sm+3 ions . This interaction is key to the function of a novel Sm+3 ion-selective electrode, which demonstrates Nernstian behavior in a wide concentration range .
Result of Action
The primary result of CSAA’s action is the formation of a selective complex with Sm+3 ions . This complexation is utilized in the creation of a Sm+3 ion-selective electrode, which can be used in various analytical applications .
Action Environment
The performance of the Sm+3 ion-selective electrode, which utilizes CSAA, is influenced by pH, with an optimal range of 2.4 – 8.2 . This suggests that the action, efficacy, and stability of CSAA may be influenced by environmental factors such as pH.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid typically involves the reaction of 4-chlorobenzaldehyde with thioglycolic acid under acidic conditions to form the intermediate 2-(4-chlorophenyl)-2-oxoethyl thioglycolate. This intermediate is then hydrolyzed to yield the final product. The reaction conditions often include the use of a strong acid such as hydrochloric acid and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and intermediates.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-oxoacetic acid
- (4-Chlorophenylthio)acetic acid
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
Uniqueness
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid is unique due to its combination of a chlorophenyl group, an oxoethyl group, and a sulfanylacetic acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the sulfanyl group allows for specific interactions with biological targets that are not possible with other compounds lacking this functional group.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3S/c11-8-3-1-7(2-4-8)9(12)5-15-6-10(13)14/h1-4H,5-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYHIZUYCBNBNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.